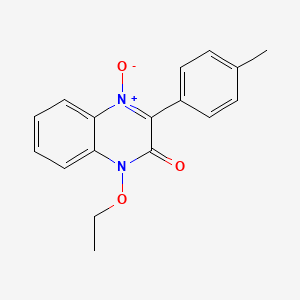![molecular formula C15H17BrO2 B14165598 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone CAS No. 243445-15-0](/img/structure/B14165598.png)
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is an organic compound with the molecular formula C15H17BrO2 It is a derivative of cyclohexanone, featuring a bromophenyl group and an oxopropyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 2-[3-(4-bromophenyl)-3-hydroxypropyl]cyclohexanol.
Substitution: Formation of compounds like 2-[3-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone or 2-[3-(4-cyanophenyl)-3-oxopropyl]cyclohexanone.
科学的研究の応用
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[3-(4-Chlorophenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(4-Methylphenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(3-Bromophenyl)-3-oxopropyl]cyclohexanone
Uniqueness
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
243445-15-0 |
|---|---|
分子式 |
C15H17BrO2 |
分子量 |
309.20 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-3-oxopropyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17BrO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h5-6,8-9,11H,1-4,7,10H2 |
InChIキー |
IEEQNZBQNPIJCS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)CCC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
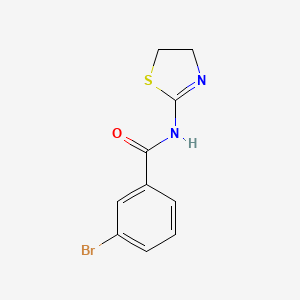
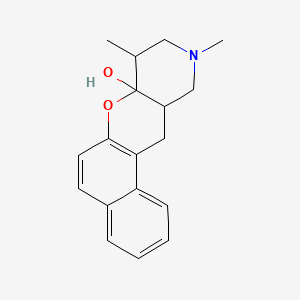
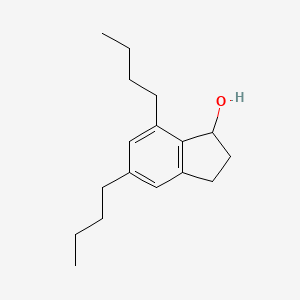
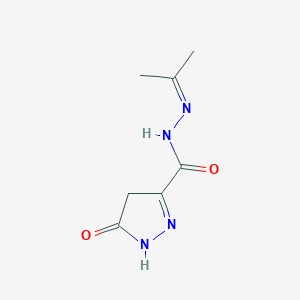

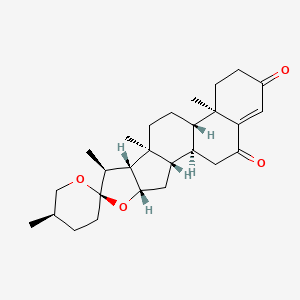
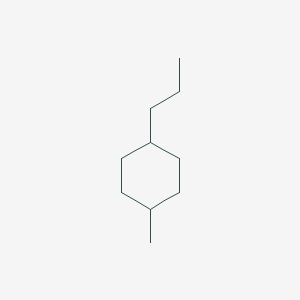

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
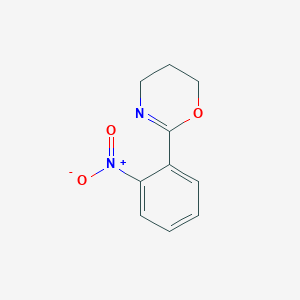
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
